N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan, also known as D-fructose-tryptophan or fructose-L-tryptophan, is a compound formed through the reaction of L-tryptophan with 1-deoxy-D-fructose. This compound belongs to the class of Amadori products, which are formed during the Maillard reaction, a complex series of chemical reactions that occur when reducing sugars react with amino acids. The molecular formula for N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan is C17H22N2O7, and its molecular weight is approximately 366.37 g/mol .
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan can be synthesized through various methods that typically involve the heating of L-tryptophan and 1-deoxy-D-fructose under controlled conditions. The compound is of interest in food science and biochemistry due to its potential health benefits and applications in various fields, including nutrition and pharmaceuticals .
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan can be achieved through several methods:
Recent advancements in synthesis techniques focus on improving yields and reducing degradation during the formation of Amadori compounds. Techniques such as vacuum dehydration have shown promise in enhancing the formation rates of these compounds in aqueous solutions .
The molecular structure of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan features a tryptophan moiety linked to a deoxyfructose unit. The compound's structure can be represented as follows:
The compound has a melting point that varies depending on purity but generally falls within the range typical for similar amino acid derivatives. Its solubility in water is moderate due to the presence of both hydrophilic (sugar) and hydrophobic (tryptophan) components .
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan can participate in various chemical reactions typical of amino acids and sugars:
The stability of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan is influenced by pH and temperature during storage or processing, which can affect its reactivity and potential applications .
The mechanism by which N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan exerts its biological effects may involve several pathways:
Studies indicate that compounds similar to N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan exhibit varying degrees of antioxidant activity depending on their structure and functional groups present .
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan appears as a white to off-white powder with moderate solubility in water. Its purity is often assessed using high-performance liquid chromatography (HPLC), with commercially available forms typically exhibiting purities above 95% .
The chemical stability of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan is contingent on environmental factors such as pH and temperature:
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan has several potential applications in scientific research:
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